9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) is a complex organic compound characterized by its unique structure, which includes a dioxino and benzothiazol ring system.
Vorbereitungsmethoden
The synthesis of 9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the benzothiazol ring, followed by the introduction of the dioxino moiety. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring system but may lack the dioxino moiety.
Eigenschaften
CAS-Nummer |
60270-86-2 |
---|---|
Molekularformel |
C9H8N2O2S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
9H-[1,3]dioxino[4,5-g][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-6-1-2-7-5(8(6)14-9)3-12-4-13-7/h1-2H,3-4H2,(H2,10,11) |
InChI-Schlüssel |
DUUFEZPRXPQCJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC3=C2SC(=N3)N)OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.